synthesis of triruthenium dodecacarbonyl from ruthenium trichloride
synthesis of triruthenium dodecacarbonyl from ruthenium trichloride
An In-depth Technical Guide to the Synthesis of Triruthenium Dodecacarbonyl from Ruthenium Trichloride
Abstract
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a cornerstone organometallic cluster compound, serving as a vital precursor for a vast array of organoruthenium catalysts and materials.[1][2] Its synthesis from the common starting material, ruthenium trichloride (RuCl₃), represents a fundamental yet nuanced procedure in inorganic chemistry. This guide provides a comprehensive, field-proven methodology for the high-yield synthesis of Ru₃(CO)₁₂. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the protocol, addresses critical safety considerations, and presents the information in a structured format designed for practical application in a research environment. The core protocol detailed herein is a robust, atmospheric-pressure method that ensures reproducibility and high purity, making it an essential technique for any laboratory engaged in ruthenium chemistry.
Introduction: The Significance of a Ruthenium Cluster
Triruthenium dodecacarbonyl is a dark orange, air-stable crystalline solid with the chemical formula Ru₃(CO)₁₂.[1] The molecule possesses a D₃h symmetry, featuring an equilateral triangle of ruthenium atoms, with each metal center coordinated to four carbonyl ligands.[2] This structure is distinct from its iron analogue, Fe₃(CO)₁₂, which contains bridging carbonyls.
The utility of Ru₃(CO)₁₂ stems from its reactivity. The cluster can undergo substitution reactions with various ligands, such as phosphines and isocyanides, or be converted into other ruthenium complexes, including catalytically active species and carbido clusters at high temperatures.[1][2] Its primary application is as a starting material for the synthesis of novel ruthenium compounds and catalysts used in processes like hydrogenation, carbonylation, and film deposition for semiconductor applications.[3]
The Synthetic Challenge: Reductive Carbonylation
The synthesis of Ru₃(CO)₁₂ from hydrated ruthenium(III) trichloride (RuCl₃·xH₂O) is a classic example of reductive carbonylation. The core transformation involves the reduction of ruthenium from the +3 oxidation state to the 0 oxidation state, concurrent with the coordination of carbon monoxide (CO) ligands to form the stable 12-carbonyl cluster.
This process is not a single-step reaction but a cascade of events. Direct carbonylation of RuCl₃ is inefficient. The reaction requires a reducing agent, which, in many modern preparations, is the solvent itself or is facilitated by a base under a CO atmosphere. The key to a successful synthesis lies in carefully controlling the reaction conditions to navigate through intermediate ruthenium(II) carbonyl species to the desired Ru(0) final product.
Mechanistic Considerations: A Two-Stage Pathway
High-yield, atmospheric-pressure syntheses proceed through a well-defined, two-stage process.[4][5] Understanding these stages is critical for troubleshooting and adapting the protocol.
Stage I: Reduction of Ru(III) to Ru(II) Carbonyl Intermediates Initially, RuCl₃·xH₂O is dissolved in a high-boiling point, coordinating solvent, such as 2-ethoxyethanol or ethylene glycol.[4][5] Upon heating under a vigorous stream of carbon monoxide, the Ru(III) is reduced to Ru(II). This process forms a mixture of ruthenium(II) carbonyl chloride species, primarily the polymeric [Ru(CO)₂Cl₂]n and the dimeric [Ru(CO)₃Cl₂]₂.[4]
The reaction at this stage can be visually monitored. The initial dark solution of RuCl₃ progressively turns blood-red and finally becomes a clear, golden-yellow solution, indicating the complete formation of the Ru(II) intermediates.[4] The choice of a high-boiling solvent is causal; it allows for the necessary thermal energy to drive the initial reduction and carbonylation while maintaining a liquid phase.
Stage II: Base-Promoted Reduction to Ru(0) and Cluster Formation Once the Ru(II) carbonyl solution is formed and the temperature is carefully stabilized, a strong base, such as potassium hydroxide (KOH), is introduced.[4] The addition of hydroxide ions is the critical trigger for the second stage. It facilitates the final reduction of Ru(II) to Ru(0) and promotes the condensation of the mononuclear species into the trinuclear Ru₃(CO)₁₂ cluster.
Strict temperature control during this second step is paramount. If the temperature is too high (e.g., >85°C), competing side reactions, including decarboxylation or hydroxide attack on the final product, can occur, significantly reducing the yield.[4] As the reaction proceeds, the solution darkens and then, as the product crystallizes, lightens considerably. The slow cooling of the reaction mixture is essential to maximize the recovery of crystalline Ru₃(CO)₁₂.[4]
High-Yield Synthetic Protocol (Atmospheric Pressure)
This protocol is adapted from the highly reliable method developed by Fauré, Saccavini, and Lavigne, which consistently produces yields exceeding 90%.[5]
Equipment Setup
-
500 mL three-necked, round-bottomed flask
-
Reflux condenser with an outlet connected to a gas bubbler and vented to a fume hood
-
Gas inlet adapter with a glass tube (2-3 mm diameter)
-
Heating mantle with a magnetic stirrer and an oil bath
-
Large magnetic stir bar
-
Thermometer or temperature probe
Reagents
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O): 5.0 g
-
2-Ethoxyethanol: 250 mL
-
Potassium hydroxide (KOH) pellets: 2.4 g
-
Carbon monoxide (CO) gas, high purity
-
Nitrogen (N₂) gas (for deaeration)
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Ru₃(CO)₁₂.
Step-by-Step Procedure
Stage I: Reduction to Ru(II)
-
Flask Charging: In a 500 mL three-necked flask, combine 5.0 g of RuCl₃·xH₂O and 250 mL of 2-ethoxyethanol.[4]
-
Deaeration: Briefly deaerate the solution by bubbling nitrogen through it or by stirring under a reduced atmosphere for several minutes.[4]
-
CO Introduction: Equip the flask with the reflux condenser and gas inlet. Begin a fast stream of carbon monoxide (~2 bubbles per second) and start vigorous magnetic stirring.[4]
-
Initial Heating: Heat the mixture in an oil bath to 80°C and maintain this temperature for 45 minutes. The solution's color will gradually change to a deep blood-red.[4]
-
Reflux: Increase the temperature to bring the solution to reflux (~135°C) and maintain for an additional 30-45 minutes, until the solution becomes a completely clear, golden yellow.[4]
Stage II: Reduction to Ru(0) and Crystallization 6. Temperature Stabilization: Remove the heating mantle and allow the oil bath to cool to 75°C. It is critical to stabilize the temperature in the 75-80°C range and not exceed 85°C for the next step.[4] 7. Base Addition: Reduce the CO flow rate to approximately 1 bubble per second. Cautiously add the 2.4 g of KOH pellets through the side neck of the flask.[4] 8. Reaction: Over the next 15 minutes, the solution will darken. Shortly after, orange crystals of Ru₃(CO)₁₂ will begin to precipitate on the flask walls. Maintain the temperature and stirring for a total of 45 minutes after the KOH addition.[4] 9. Crystallization: Turn off the heater but continue moderate stirring and CO flow. Allow the flask to cool slowly to room temperature while remaining in the oil bath. This slow cooling is crucial for maximizing crystal growth.[4]
Product Isolation and Purification 10. Filtration: Once at room temperature, vent the system with nitrogen. Collect the orange crystals by filtration on a glass frit. The resulting filtrate should be nearly colorless.[4] 11. Washing: Wash the collected solid with ethanol and/or water to remove the potassium chloride (KCl) byproduct.[4] 12. Drying: Dry the product. The resulting Ru₃(CO)₁₂ crystals are air-stable. For very high purity, the crude product can be dissolved in dichloromethane and passed through a short silica gel column to remove any residual KCl.[4]
Alternative Synthetic Approaches
While the atmospheric pressure method is convenient and high-yielding, other methodologies exist and may be suitable depending on available equipment.
-
High-Pressure Synthesis: The original methods for preparing Ru₃(CO)₁₂ involved heating a methanol solution of RuCl₃ under high pressures of carbon monoxide (up to 250 °C).[2] This approach requires specialized high-pressure autoclave equipment and is generally less common in modern research labs due to the convenience of atmospheric methods.
-
Amine-Promoted Low-Pressure Synthesis: Recent patents describe methods using an amine as the base/promoter.[6][7] These reactions can be carried out under milder conditions, such as 50-100°C and 0.2-0.9 MPa (approx. 2-9 atm) of CO pressure. This approach may offer advantages in scalability and avoiding the use of strong bases like KOH.[7]
Data Summary & Characterization
The protocol described in Section 4.0 provides a reliable and reproducible outcome.
| Parameter | Value / Condition | Rationale / Notes |
| RuCl₃·xH₂O | 5.0 g | Starting material, source of ruthenium. |
| Solvent | 2-Ethoxyethanol (250 mL) | High-boiling solvent to facilitate reduction. |
| Reducing Agent | CO / Base-promoted | Carbon monoxide acts as both ligand and reductant. |
| Base | KOH (2.4 g) | Promotes final reduction from Ru(II) to Ru(0). |
| Stage I Temp. | 80°C, then 135°C (Reflux) | Stepwise heating ensures controlled formation of Ru(II) intermediates.[4] |
| Stage II Temp. | 75-80°C | Critical for preventing side reactions and product decomposition.[4] |
| Pressure | Atmospheric | A key advantage for laboratory convenience and safety. |
| Reaction Time | ~2.5 - 3 hours | Efficient and practical for a single lab session. |
| Expected Yield | >90% | Based on reported literature.[5] |
Characterization: The product can be readily characterized by its distinctive orange color and spectroscopic properties. Infrared (IR) spectroscopy (in hexane solution) shows characteristic ν(CO) stretching frequencies at 2061, 2031, and 2011 cm⁻¹.[2]
Critical Safety Protocols
The synthesis and handling of metal carbonyls require strict adherence to safety procedures due to the extreme toxicity of the reagents and potential byproducts.[8]
-
Carbon Monoxide (CO) Hazard: CO is a colorless, odorless, and highly toxic gas that acts as a chemical asphyxiant.[9] All operations involving CO must be conducted in a properly functioning chemical fume hood.[10] A personal or area CO monitor with an audible alarm is highly recommended.[9][11]
-
Metal Carbonyl Toxicity: Metal carbonyls are volatile and can be fatal if inhaled, absorbed through the skin, or ingested.[8][10] The toxicity arises from the release of CO within the body and the inherent toxicity of the heavy metal.[8]
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, tightly sealed safety goggles, and appropriate chemical-resistant gloves are mandatory.[10] Given the risk of skin absorption, double gloving may be prudent.
-
Engineering Controls: The entire apparatus must be contained within a chemical fume hood.[10] The exhaust from the reaction (via the bubbler) must be vented deep within the hood to ensure no CO escapes into the lab environment.
-
Storage: Store the final Ru₃(CO)₁₂ product in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Although Ru₃(CO)₁₂ is relatively air-stable, prolonged or improper storage can lead to degradation and potential release of CO.
-
Emergency Procedures: Ensure all personnel are aware of the symptoms of CO poisoning (headache, dizziness, nausea).[12] In case of exposure, immediately move the affected person to fresh air and seek urgent medical attention.[10]
Conclusion
The is a mature and reliable process when conducted with a clear understanding of the underlying chemical transformations and a steadfast commitment to safety. The two-stage, base-promoted atmospheric pressure protocol detailed in this guide offers the best combination of high yield, convenience, and reproducibility for a research setting. By following this expert-validated methodology, researchers can confidently produce high-purity Ru₃(CO)₁₂ for use in catalysis, materials science, and further synthetic explorations.
References
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Triruthenium dodecacarbonyl - Wikipedia. [Link]
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Triruthenium dodecacarbonyl - American Chemical Society. (2023-05-15). [Link]
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Fauré, M., Saccavini, C., & Lavigne, G. New insight into a convenient base-promoted synthesis of Ru3(CO)12. Chemical Communications. [Link]
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Triruthenium dodecacarbonyl - chemeurope.com. [Link]
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METAL CARBONYLS - STANDARD OPERATING PROCEDURE. New Jersey Institute of Technology. [Link]
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Metal Carbonyls. University of California, Santa Barbara, Environmental Health & Safety. [Link]
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Hidai, M., et al. (1983). Synthesis and characterization of [RuCo3(CO)12]- clusters. Effective catalyst precursors for the homologation of methanol. ResearchGate. [Link]
- Production method for dodecacarbonyl triruthenium - Google P
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D'Alfonso, G., et al. Reproducible high-yield syntheses of [Ru3(CO)12], [H4Ru4(CO)12], and [Ru6C(CO)16]2− by a convenient two-step methodology involving controlled reduction in ethylene glycol of RuCl3·nH2O. ResearchGate. [Link]
- Production method for dodecacarbonyl triruthenium - Google P
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New routes to the preparation of [ru3(co)12], [h4ru4(co)12], [rucl2(pph3)3] and [rucl2(cod)]n from anglo platinum refinery. Semantic Scholar. [Link]
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Metal carbonyls: Information and recommendations for first responders. Chemical Emergency Medical Guidelines. [Link]
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A convenient route to carbon-13-enriched triruthenium dodecacarbonyl. Chemistry relevant to methyl formate production from carbon monoxide and methanol. ACS Publications. [Link]
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Carbon Monoxide (CO): Assessing Health Hazards and Safety Strategies. (2024-08-19). [Link]
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